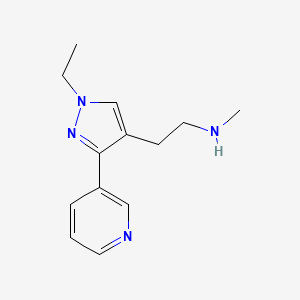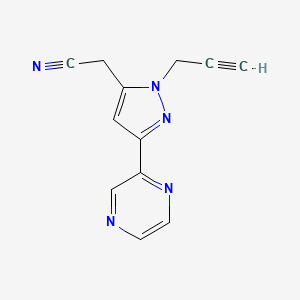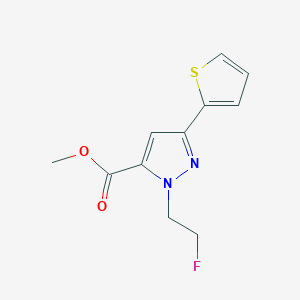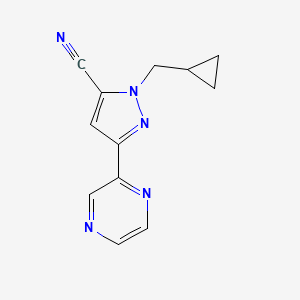
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylethan-1-amine
Übersicht
Beschreibung
Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, pH, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized to explore their potential in various fields. Studies have focused on the synthesis of pyrazole derivatives, revealing insights into their structural properties and potential biological activities. For instance, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and characterized them using various spectroscopic methods, finding applications in antitumor, antifungal, and antibacterial pharmacophore sites. The study provides a foundational understanding of the compound's potential in biomedical applications (Titi et al., 2020).
Catalytic Applications
Research by Obuah et al. (2014) explored the use of pyrazolylamine ligands in nickel(II) catalyzed oligomerization and polymerization of ethylene, demonstrating the compound's relevance in polymer science. The study highlighted how variations in co-catalysts and solvents can affect the outcome of these reactions, suggesting potential industrial applications in the production of polymers and oligomers (Obuah et al., 2014).
Antioxidant Activity
The compound's derivatives have been evaluated for their antioxidant properties, providing a basis for further research into their potential health benefits. Zaki et al. (2017) synthesized derivatives and tested their antioxidant activity, comparing them to ascorbic acid. This research indicates the compound's utility in developing antioxidant agents, which could have implications for health and disease prevention (Zaki et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indazole and pyrazole derivatives, have been found to interact with a variety of biological targets . These include enzymes like cyclo-oxygenase-2 (COX-2), which plays a key role in inflammation and pain .
Mode of Action
For instance, indazole derivatives have been found to inhibit COX-2, leading to a reduction in the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Biochemical Pathways
For example, by inhibiting COX-2, it could potentially disrupt the synthesis of prostaglandins, which are key mediators of inflammation .
Result of Action
Similar compounds have been found to have significant effects in several rodent models for conditions like schizophrenia, without causing any undesirable central nervous system side effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-ethyl-3-pyridin-3-ylpyrazol-4-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-3-17-10-12(6-8-14-2)13(16-17)11-5-4-7-15-9-11/h4-5,7,9-10,14H,3,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDUCFMZDGSVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CN=CC=C2)CCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















